molecular formula C8H11NO3 B12983213 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid

2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid

Cat. No.: B12983213
M. Wt: 169.18 g/mol
InChI Key: OXHQBPCPZYYAIQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid is a chiral propanoic acid derivative featuring a 5-membered oxazole heterocycle. This structure makes it a valuable intermediate in medicinal chemistry and antimicrobial agent development. Compounds with similar structural motifs, particularly those incorporating an oxazole ring linked to a propanoic acid chain, have demonstrated significant research potential. For instance, chiral 3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have shown excellent in vitro antibacterial and antifungal activities against strains such as Staphylococcus aureus , methicillin-resistant S. aureus (MRSA), and Escherichia coli . The oxazole ring is a privileged scaffold in drug discovery, often contributing to the bioactivity of molecules. The specific stereochemistry of the propanoic acid side chain can be critical for its biological activity, as seen in related antimicrobial compounds where the (S)-configuration exhibited superior performance . Furthermore, structurally similar acids have been investigated as key synthetic intermediates for developing active pharmaceutical ingredients, including dual PPARα/γ agonists for metabolic diseases . This compound is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2,2-dimethyl-3-(1,3-oxazol-5-yl)propanoic acid

InChI

InChI=1S/C8H11NO3/c1-8(2,7(10)11)3-6-4-9-5-12-6/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

OXHQBPCPZYYAIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CO1)C(=O)O

Origin of Product

United States

Chemical Synthesis and Characterization:the Initial Phase of Research Would Focus on the Efficient Synthesis of the Target Compound. This Would Likely Involve Multi Step Organic Synthesis, Potentially Utilizing Established Methods for the Formation of the Oxazole Ring and the Coupling of the Side Chain.tandfonline.comnih.govresearchgate.netacs.orgacs.orgmethodologies for the Synthesis of Carboxylic Acids Are Also Well Documented.patsnap.comfollowing Synthesis, Rigorous Characterization of the Compound S Structure and Purity Would Be Essential, Using Techniques Such As:

Nuclear Magnetic Resonance (NMR) spectroscopy

Mass Spectrometry (MS)

Infrared (IR) Spectroscopy

Elemental Analysis

In Vitro Biological Evaluation:once the Compound is Synthesized and Characterized, It Would Be Subjected to a Battery of in Vitro Assays to Determine Its Biological Activity. Based on the Nature of Its Structural Components, These Assays Could Include:

Anti-inflammatory assays: Measuring the inhibition of COX-1 and COX-2 enzymes.

Antimicrobial screening: Testing for activity against a panel of pathogenic bacteria and fungi. mdpi.combrill.commdpi.com

Anticancer screening: Evaluating its cytotoxic effects on various cancer cell lines.

Receptor binding assays: To identify specific biological targets.

Preclinical Development:should the Compound Demonstrate Promising in Vitro Activity and a Favorable Initial Safety Profile, It Could Advance to Preclinical Studies. This Phase Involves More Extensive in Vivo Testing in Animal Models to Evaluate Its Efficacy, Pharmacokinetics Absorption, Distribution, Metabolism, and Excretion , and Toxicology.

Retrosynthetic Analysis Approaches for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid, the primary disconnections can be made at the C-C bond connecting the side chain to the oxazole (B20620) ring and within the oxazole ring itself.

One logical disconnection is between the oxazole C5 and the adjacent methylene (B1212753) group of the side chain. This leads to a 5-substituted oxazole synthon and a synthon corresponding to the 2,2-dimethylpropanoic acid side chain. The oxazole synthon could be a 5-halomethyloxazole or a related electrophilic species. The side chain synthon would be a nucleophile, such as a malonic ester derivative, that can be subsequently dimethylated and hydrolyzed.

A second approach involves disconnecting the bonds forming the oxazole ring. A common retrosynthetic strategy for oxazoles is the disconnection to an α-haloketone and an amide, a pathway reminiscent of the Robinson-Gabriel synthesis or the Bredereck reaction. ijpsonline.com In this case, the target molecule could be traced back to a suitable α-haloketone precursor for the side chain and formamide (B127407) or a related nitrogen source for the oxazole ring.

A third retrosynthetic approach could involve the Van Leusen oxazole synthesis, which disconnects the 5-substituted oxazole to an aldehyde and tosylmethyl isocyanide (TosMIC). nih.gov This would require a precursor aldehyde that already contains the 2,2-dimethylpropanoic acid moiety or a protected version of it.

Retrosynthetic Approach Key Disconnection Resulting Synthons Potential Starting Materials
Side Chain DisconnectionC5(oxazole) - C(side chain)5-halomethyloxazole, 2,2-dimethylmalonic ester5-halomethyloxazole, Diethyl malonate
Oxazole Ring Disconnection (Robinson-Gabriel/Bredereck)C-O and C-N bonds of the oxazole ringα-haloketone, FormamidePrecursor to an α-haloketone with the side chain, Formamide
Oxazole Ring Disconnection (Van Leusen)C4-C5 and N-C2 bonds of the oxazole ringAldehyde, Tosylmethyl isocyanide (TosMIC)Aldehyde with the side chain, TosMIC

Classical and Contemporary Synthetic Routes to this compound

The synthesis of this compound can be achieved through a variety of classical and contemporary routes. These methods generally involve the initial construction of the oxazole ring system followed by the introduction and modification of the side chain, or a convergent approach where both fragments are prepared separately and then combined.

The formation of the oxazole ring is a critical step in the synthesis of the target compound. Several well-established methods can be employed:

Robinson-Gabriel Synthesis : This method involves the cyclization of an α-acylamino ketone in the presence of a dehydrating agent like sulfuric acid or phosphorus pentoxide. ijpsonline.com

Bredereck Reaction : This approach utilizes α-haloketones and amides to form the oxazole ring. ijpsonline.com

Van Leusen Oxazole Synthesis : This is a versatile method for preparing 5-substituted oxazoles from aldehydes and TosMIC. nih.gov The reaction proceeds through a [3+2] cycloaddition followed by elimination of p-toluenesulfinic acid. nih.gov

Fischer Oxazole Synthesis : This involves the reaction of cyanohydrins with aldehydes in the presence of an acid catalyst. tandfonline.com

Once a suitable oxazole precursor is obtained, the next step is the introduction of the 2,2-dimethylpropanoic acid side chain. If the oxazole precursor is a 5-halomethyloxazole, a common strategy is to use a malonic ester synthesis. This involves the alkylation of diethyl malonate with the 5-halomethyloxazole, followed by a second alkylation with two equivalents of methyl iodide in the presence of a strong base. Subsequent hydrolysis and decarboxylation would yield the desired this compound.

Alternatively, if a precursor aldehyde is used in a Van Leusen synthesis, the side chain would need to be constructed prior to the oxazole formation. This could involve standard organic transformations to build the 2,2-dimethylpropanoic acid moiety attached to a three-carbon chain terminating in an aldehyde.

A divergent synthesis strategy would start with a common intermediate that is then elaborated to the final target compound. For instance, a 5-substituted oxazole with a functional group handle could be synthesized and then this handle could be used to introduce the 2,2-dimethylpropanoic acid side chain through a series of reactions.

Novel Synthetic Methodologies and Catalytic Approaches for Enhanced Efficiency

Recent advances in organic synthesis have led to the development of more efficient and selective methods for the synthesis of oxazoles. Many of these methods rely on transition metal catalysis.

Transition metal-catalyzed reactions offer mild and efficient pathways for the formation of C-C and C-heteroatom bonds, which are crucial for the synthesis of complex molecules like this compound. researchgate.net

Palladium- and Copper-Catalyzed Cross-Coupling Reactions : Reactions such as the Suzuki, Heck, and Sonogashira couplings can be used to functionalize the oxazole ring. For instance, a 5-bromooxazole (B1343016) could be coupled with a suitable organoboron or organotin reagent containing the side chain precursor. tandfonline.com Copper-catalyzed reactions are also widely used for the synthesis of substituted oxazoles. informahealthcare.com

Gold-Catalyzed Cyclization : Gold catalysts have been shown to be effective in promoting the cyclization of propargyl amides to form oxazoles under mild conditions. researchgate.net

Rhodium- and Iridium-Catalyzed C-H Activation : These methods allow for the direct functionalization of C-H bonds, providing a more atom-economical approach to the synthesis of substituted oxazoles. researchgate.net

Catalytic Approach Catalyst Key Transformation Potential Application in Target Synthesis
Suzuki CouplingPalladiumFormation of a C-C bond between a halo-oxazole and an organoboron reagent.Coupling of a 5-bromooxazole with a boronic acid derivative of the side chain.
Gold-Catalyzed CyclizationGoldCyclization of propargyl amides to oxazoles.Synthesis of the oxazole ring from a propargyl amide precursor.
C-H ActivationRhodium/IridiumDirect functionalization of a C-H bond on the oxazole ring.Introduction of the side chain at the C5 position of a pre-formed oxazole.

Organocatalytic Approaches

There is no specific information in the current body of scientific literature on the application of organocatalytic methods for the synthesis of this compound.

Stereoselective Synthesis Considerations and Chiral Pool Utilization

Similarly, a review of existing research yields no data on the stereoselective synthesis of this compound or the use of the chiral pool for its preparation.

Reactions Involving the Oxazole Ring System

The oxazole ring is a five-membered heterocycle containing nitrogen and oxygen atoms. It is an aromatic system, but its reactivity is significantly influenced by the presence of the two heteroatoms. The electron distribution in the ring makes it susceptible to specific types of chemical attack.

The oxazole ring is generally considered an electron-rich heterocycle, but less so than furan. Electrophilic substitution reactions on oxazoles preferentially occur at the C-5 position, which is the most electron-rich carbon atom. semanticscholar.orgchempedia.info However, in this compound, the C-5 position is already substituted with the dimethylpropanoic acid group.

The alkyl substituent at C-5 is an electron-donating group, which should activate the ring towards electrophilic attack, directing incoming electrophiles primarily to the C-4 position. semanticscholar.org While specific studies on this compound are not extensively documented, the expected reactivity would follow general principles for substituted oxazoles.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Oxazole Ring

Reaction TypeReagents & ConditionsExpected Major Product
Nitration HNO₃/H₂SO₄2,2-Dimethyl-3-(4-nitro-oxazol-5-yl)propanoic acid
Halogenation Br₂ in CCl₄ or NBS2,2-Dimethyl-3-(4-bromo-oxazol-5-yl)propanoic acid
Sulfonation Fuming H₂SO₄2,2-Dimethyl-3-(oxazol-5-yl)-sulfonic acid-propanoic acid
Friedel-Crafts Acylation RCOCl, AlCl₃2,2-Dimethyl-3-(4-acyl-oxazol-5-yl)propanoic acid

Note: These are predicted reactions based on general oxazole chemistry. Reaction conditions would need optimization.

Nucleophilic substitution on an unsubstituted oxazole ring is uncommon unless a suitable leaving group, such as a halogen, is present. semanticscholar.org The substitution of halogens is most facile at the C-2 position. semanticscholar.org

The acidity of the ring protons in oxazoles follows the order C-2 > C-5 > C-4. semanticscholar.org The hydrogen atom at the C-2 position is the most acidic due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for deprotonation by a strong base (e.g., n-butyllithium) to form an organometallic intermediate. This intermediate can then react with various electrophiles in a process that results in the substitution of the C-2 hydrogen.

Table 2: C-2 Functionalization via Deprotonation-Substitution

StepReagentIntermediate/Product
1. Deprotonation n-BuLi, THF, -78 °C2-Lithio-5-(2-carboxy-2-methylpropyl)oxazole
2. Electrophilic Quench R-X (e.g., CH₃I, CO₂, RCHO)2-Substituted-5-(2-carboxy-2-methylpropyl)oxazole

The oxazole ring, while aromatic, can undergo ring-opening reactions under certain energetic conditions, such as photolysis or in the presence of strong acids. semanticscholar.org Photochemical reactions, for instance, can lead to the formation of isomeric structures or cleavage products. semanticscholar.org While specific data on this compound is limited, N-cyclopropylamides have been shown to undergo ring-opening rearrangements to form 5-methyl-2-oxazolines in the presence of a Lewis acid like AlCl₃. researchgate.net Such reactions highlight the potential for the oxazole core to be transformed into other heterocyclic or acyclic systems, providing pathways to novel molecular scaffolds.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities. Standard transformations of this group are readily applicable to this compound.

Esterification is a fundamental reaction of carboxylic acids, typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst (Fischer esterification). researchgate.netresearchgate.net This reaction is reversible, and the removal of water is often necessary to drive the equilibrium toward the product.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction of a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is usually activated first. mdpi.com This can be done in situ using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the acid to a more reactive derivative, such as an acid chloride. bohrium.comresearchgate.net

Table 3: Common Esterification and Amidation Methods

TransformationReagents & ConditionsProduct Class
Esterification R'OH, cat. H₂SO₄, Heat2,2-Dimethyl-3-(oxazol-5-yl)propanoate Ester
Amidation (Coupling) R'NH₂, DCC, DMAPN-Substituted-2,2-dimethyl-3-(oxazol-5-yl)propanamide
Amidation (via Acid Chloride) 1. SOCl₂2. R'R"NHN,N-Disubstituted-2,2-dimethyl-3-(oxazol-5-yl)propanamide

Acid Halides , particularly acid chlorides, are highly useful reactive intermediates. They are synthesized from carboxylic acids by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.orgyoutube.com Similarly, acid bromides can be prepared using phosphorus tribromide (PBr₃). libretexts.org

Acid Anhydrides can be formed from carboxylic acids in several ways. The reaction of an acid chloride with the carboxylate salt of the starting acid yields a symmetrical anhydride. libretexts.org Mixed anhydrides can also be prepared. google.com Alternatively, direct dehydration of the carboxylic acid using a strong dehydrating agent or heating with a catalyst can produce the anhydride. google.com

Table 4: Synthesis of Acid Halides and Anhydrides

Product ClassReagents & ConditionsGeneral Product Structure
Acid Chloride SOCl₂ or (COCl)₂, HeatR-COCl
Acid Bromide PBr₃R-COBr
Symmetrical Anhydride R-COCl + R-COO⁻Na⁺R-CO-O-CO-R

In the context of this table, R represents the 2,2-Dimethyl-3-(oxazol-5-yl)propyl group.

Reduction and Oxidation Reactions of the Carboxyl Group

The carboxylic acid moiety is a primary site for redox transformations, though its reactivity is well-defined and subject to certain constraints.

Reduction: The carboxyl group of this compound can be readily reduced to a primary alcohol. This transformation requires powerful reducing agents due to the stability of the carboxylate intermediate formed during the reaction. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose. chemistrysteps.commasterorganicchemistry.combyjus.com The reaction proceeds via the formation of an aluminum salt, which upon acidic workup, yields the corresponding alcohol, 2,2-dimethyl-3-(oxazol-5-yl)propan-1-ol. chemguide.co.ukambeed.com Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for the reduction of carboxylic acids. chemistrysteps.com Another suitable reagent for this reduction is diborane (B8814927) (B₂H₆). libretexts.org

Table 1: Reduction of this compound

ReagentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄)2,2-Dimethyl-3-(oxazol-5-yl)propan-1-ol1. Dry ether (e.g., THF, Diethyl ether) 2. Aqueous acid workup (e.g., dil. H₂SO₄)
Diborane (B₂H₆)2,2-Dimethyl-3-(oxazol-5-yl)propan-1-ol1. THF 2. Aqueous workup

Derivatization at the 2,2-Dimethyl Propanoic Acid Side Chain

The structure of the side chain, specifically the 2,2-dimethyl substitution, imposes significant constraints on potential derivatization strategies.

Alkylation and Acylation at the Alpha-Carbon

A critical structural feature of this compound is that its alpha-carbon (the C2 position) is a quaternary carbon, meaning it is bonded to four other non-hydrogen atoms. Standard α-alkylation and α-acylation reactions of carboxylic acids proceed through the formation of an enolate intermediate. msu.edu This process requires the removal of an acidic α-hydrogen by a base to generate the nucleophilic enolate. msu.edu

Since this compound possesses no α-hydrogens, it cannot form an enolate at the alpha-carbon. shaalaa.com Consequently, it is unreactive toward standard α-alkylation and α-acylation reactions under typical basic conditions. This inability to undergo reactions like the Hell-Volhard-Zelinsky (HVZ) reaction is a direct result of its "2,2-dimethyl" substitution. shaalaa.com Alternative strategies would be required to introduce substituents at this position, potentially involving rearrangement or fragmentation pathways under more drastic conditions.

Introduction of Diverse Functional Groups

Given the inertness of the α-carbon, the introduction of new functional groups onto the side chain must target other positions or proceed via modification of the existing carboxyl group.

One of the most practical strategies involves leveraging the reactivity of the alcohol produced from the reduction of the carboxylic acid (as described in section 3.2.3). The resulting primary alcohol, 2,2-dimethyl-3-(oxazol-5-yl)propan-1-ol, serves as a versatile intermediate for introducing a variety of functional groups.

Table 2: Functionalization via the Corresponding Primary Alcohol

Target Functional GroupReaction Pathway from AlcoholExample Reagents
Alkyl Halide (-CH₂X)HalogenationSOCl₂, PBr₃
Tosylate (-CH₂OTs)SulfonylationTsCl, Pyridine
Azide (-CH₂N₃)Nucleophilic substitution (via tosylate/halide)NaN₃
Ether (-CH₂OR')Williamson Ether Synthesis1. NaH 2. R'-X
Amine (-CH₂NH₂)Gabriel Synthesis or reduction of azide1. Phthalimide, DEAD, PPh₃ 2. H₂NNH₂ OR 1. NaN₃ 2. LiAlH₄

Multi-Component Reactions for Advanced Structural Elaboration

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to create complex molecules with high efficiency. numberanalytics.comtcichemicals.com The carboxylic acid functionality of this compound makes it a suitable candidate for participation in several well-known isocyanide-based MCRs, such as the Ugi and Passerini reactions. researchgate.net

Ugi Four-Component Reaction (Ugi-4CR): This reaction involves an aldehyde, an amine, an isocyanide, and a carboxylic acid to produce a dipeptide-like α-acylamino amide scaffold. numberanalytics.comwikipedia.orgorganic-chemistry.org In this context, this compound would serve as the acidic component. The reaction is driven by the irreversible Mumm rearrangement. wikipedia.org The steric hindrance from the 2,2-dimethyl group might slow the reaction rate, potentially requiring longer reaction times or specific conditions. researchgate.net

Passerini Three-Component Reaction (Passerini-3CR): This reaction combines an aldehyde, an isocyanide, and a carboxylic acid to yield an α-acyloxy amide. tcichemicals.comnumberanalytics.com Similar to the Ugi reaction, this compound would act as the carboxylic acid component.

These MCRs offer a convergent and diversity-oriented approach to elaborate the initial structure into a library of more complex derivatives, which is a common strategy in medicinal chemistry and drug discovery. wikipedia.orgnih.gov

Table 3: Potential Multi-Component Reactions

ReactionComponentsResulting Scaffold
Ugi ReactionThis compound, Aldehyde (R¹CHO), Amine (R²NH₂), Isocyanide (R³NC)α-Acylamino Amide
Passerini ReactionThis compound, Aldehyde (R¹CHO), Isocyanide (R²NC)α-Acyloxy Amide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the three-dimensional structure of molecules. For this compound, a complete NMR analysis would involve 1H NMR, 13C NMR, and two-dimensional NMR techniques to assign all proton and carbon signals unequivocally.

Proton (1H) NMR Spectroscopic Analysis

Proton NMR (1H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected 1H NMR spectrum of this compound would exhibit distinct signals corresponding to each unique proton in the molecule.

Expected 1H NMR Data:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
-C(CH3)21.2 - 1.4Singlet6H
-CH2-3.0 - 3.2Singlet2H
Oxazole H47.0 - 7.2Singlet1H
Oxazole H27.8 - 8.0Singlet1H
-COOH10.0 - 12.0Broad Singlet1H

The two methyl groups are equivalent and therefore appear as a single sharp singlet. The methylene protons, being adjacent to the quaternary carbon, would also appear as a singlet. The two protons on the oxazole ring are in different chemical environments and are expected to appear as distinct singlets. The acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent and may exchange with D2O.

Carbon-13 (13C) NMR Spectroscopic Analysis

Carbon-13 NMR (13C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the 13C NMR spectrum.

Expected 13C NMR Data:

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C(C H3)220 - 30
-C (CH3)240 - 50
-C H2-35 - 45
Oxazole C4120 - 130
Oxazole C5145 - 155
Oxazole C2150 - 160
-C OOH175 - 185

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, COSY would primarily be used to confirm the absence of coupling for the singlet signals observed in the 1H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link the proton signals to their corresponding carbon signals. For instance, the singlet at ~1.3 ppm would correlate with the carbon signal at ~25 ppm, confirming the assignment of the methyl groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C8H11NO3), the expected exact mass can be calculated.

Calculated Exact Mass:

Ion Formula Calculated Exact Mass (m/z)
[M+H]+C8H12NO3+186.0761
[M+Na]+C8H11NNaO3+208.0580
[M-H]-C8H10NO3-184.0615

Experimental determination of the mass with high accuracy using HRMS would allow for the confirmation of the elemental formula, providing strong evidence for the compound's identity.

Fragmentation Pattern Analysis for Structural Elucidation

In a mass spectrometer, molecules can be induced to break apart into smaller fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used for its elucidation. The fragmentation of this compound would likely proceed through several key pathways.

Expected Fragmentation Pathways:

Loss of CO2: Decarboxylation of the molecular ion is a common fragmentation pathway for carboxylic acids, which would result in a fragment ion corresponding to the loss of 44 Da.

Cleavage of the Propanoic Acid Side Chain: Fragmentation could occur at the C-C bond between the quaternary carbon and the methylene group, or between the methylene group and the oxazole ring.

Fragmentation of the Oxazole Ring: The heterocyclic ring itself can undergo characteristic fragmentation, although this is often less favorable than the loss of the side chain.

Analysis of the masses of the fragment ions would provide valuable information to piece together the structure of the parent molecule and confirm the connectivity of the dimethylpropanoic acid and oxazole moieties.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound, offering a powerful combination of separation and detection capabilities. This method is instrumental in confirming the molecular weight of the compound and assessing its purity by identifying and quantifying any potential impurities.

In a typical LC-MS analysis, a reversed-phase high-performance liquid chromatography (HPLC) system is coupled to a mass spectrometer. The stationary phase, commonly a C18 column, effectively separates the target compound from non-polar and moderately polar impurities. The mobile phase often consists of a gradient mixture of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. The acidic mobile phase facilitates the protonation of the analyte, which is crucial for its detection by mass spectrometry.

Upon elution from the HPLC column, the analyte enters the mass spectrometer, where it is ionized. Electrospray ionization (ESI) is a particularly suitable technique for this compound, as the carboxylic acid and the nitrogen atom in the oxazole ring can be readily protonated. In positive ion mode, the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern of the parent ion, obtained through tandem mass spectrometry (MS/MS), can provide further structural confirmation. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the bond between the propyl chain and the oxazole ring, and fragmentation of the oxazole ring itself.

Table 1: Predicted LC-MS Parameters and Data for this compound

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+H]⁺ (m/z) 184.0968
Major Fragment Ions (m/z) 138.0651, 110.0495, 69.0335
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm)
Gradient 5% B to 95% B over 10 minutes

| Flow Rate | 0.3 mL/min |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide detailed information about the vibrational modes of molecules, making them invaluable for the structural elucidation of this compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its distinct functional groups: the carboxylic acid, the oxazole ring, and the dimethylpropyl moiety.

The carboxylic acid group will give rise to several prominent bands. A broad O-H stretching band is anticipated in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimeric form of carboxylic acids in the solid state. The C=O stretching vibration of the carbonyl group will appear as a strong, sharp band, usually between 1700 and 1725 cm⁻¹ for the dimer. The C-O stretching and O-H bending vibrations will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹).

The oxazole ring has several characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring are expected to appear in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the oxazole ether linkage will likely produce a band around 1050-1150 cm⁻¹. The C-H stretching vibrations of the oxazole ring protons will be observed above 3000 cm⁻¹.

The dimethylpropyl group will show characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1370 cm⁻¹ (for the gem-dimethyl group) and 1465 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Carboxylic Acid O-H stretch (H-bonded) 3300-2500 (broad) Weak
C=O stretch (dimer) 1725-1700 (strong) 1725-1700 (medium)
C-O stretch 1320-1210 (medium) Medium
O-H bend 950-910 (medium, broad) Weak
Oxazole Ring C=N / C=C stretch 1650-1500 (medium) 1650-1500 (strong)
Ring C-O-C stretch 1150-1050 (strong) Weak
Ring C-H stretch ~3100 (medium) ~3100 (medium)
Alkyl Groups C-H stretch (sp³) 2980-2850 (strong) 2980-2850 (strong)

The presence of the carboxylic acid group in this compound makes it susceptible to forming strong intermolecular hydrogen bonds. In the solid state and in concentrated solutions, it is expected to exist primarily as a centrosymmetric dimer through hydrogen bonding between the carboxyl groups. This dimerization significantly influences the position and shape of the O-H and C=O stretching bands in the IR spectrum. The broadness of the O-H stretch and the lowering of the C=O stretching frequency are classic indicators of this interaction.

Intramolecular interactions are less likely to be significant in this molecule due to the flexibility of the propyl linker. However, the potential for weak interactions between the carboxylic acid proton and the nitrogen or oxygen atoms of the oxazole ring in certain conformations cannot be entirely ruled out and could lead to subtle shifts in the vibrational frequencies.

Chromatographic Purity Assessment and Separation Methodologies

Chromatographic techniques are essential for determining the purity of this compound and for separating it from any starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity and quantifying this compound. A reversed-phase HPLC method is generally most suitable for this compound.

The method would typically employ a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to suppress the ionization of the carboxylic acid) and an organic modifier like acetonitrile or methanol. An isocratic elution may be sufficient for routine purity checks, while a gradient elution would be more effective for resolving a wider range of potential impurities with different polarities.

Detection is commonly achieved using a UV detector set at or near the λmax of the oxazole chromophore (around 220 nm) to ensure high sensitivity. The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed using certified reference standards of the compound.

Table 4: Representative HPLC Method Parameters for Purity Analysis of this compound

Parameter Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 20 mM Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 10 µL
Column Temperature 25 °C

| Expected Retention Time | 4-6 minutes |

Gas Chromatography (GC) for Volatile Byproducts

The analysis of volatile byproducts in the synthesis of this compound is a critical step in ensuring the purity and quality of the final compound. Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful analytical technique for separating and identifying volatile organic compounds that may be present as impurities or byproducts from the synthetic process.

However, a comprehensive review of publicly available scientific literature and research databases reveals a significant gap in information specifically detailing the analysis of volatile byproducts for this compound using gas chromatography. While the synthesis and biological activities of various oxazole-containing propanoic acid derivatives have been reported, specific studies focusing on the GC analysis of volatile impurities for this particular compound are not presently available.

In general, potential volatile byproducts in the synthesis of such compounds could arise from several sources, including residual starting materials, solvents, or side reactions. For instance, the synthesis of oxazole rings can sometimes lead to the formation of related volatile heterocyclic impurities. The specific nature of these byproducts would be highly dependent on the synthetic route employed to produce this compound.

Without specific research findings, a detailed discussion and data table on the volatile byproducts of this compound as determined by GC cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the profile of volatile impurities and establish standardized analytical methods for their detection and quantification.

Computational and Theoretical Investigations of 2,2 Dimethyl 3 Oxazol 5 Yl Propanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems, offering a detailed view of electronic and structural properties. For 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid, these calculations are instrumental in understanding its fundamental chemical nature.

Density Functional Theory (DFT) Studies on Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on this compound focus on determining its optimized molecular geometry, electronic properties, and vibrational frequencies. These calculations are typically performed using specific functionals, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The insights gained from DFT analysis are crucial for understanding the molecule's stability and reactivity. mdpi.com

Hartree-Fock (HF) Calculations for Baseline Comparisons

Hartree-Fock (HF) calculations represent an ab initio method that provides a foundational understanding of a molecule's electronic structure. While generally less accurate than DFT for many applications due to the lack of electron correlation, HF calculations serve as an essential baseline for comparison. By contrasting HF results with those from DFT, researchers can quantify the effects of electron correlation on the molecular properties of this compound.

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A variety of basis sets, such as Pople's 6-31G* or Dunning's correlation-consistent basis sets (cc-pVDZ, cc-pVTZ), can be employed. The selection process involves a careful validation by comparing calculated properties with any available experimental data or with results from higher-level computational methods. The choice of functional and basis set is critical for obtaining reliable and predictive results for the molecular system under investigation.

Molecular Geometry Optimization and Conformational Analysis

The biological activity and chemical reactivity of a molecule are intrinsically linked to its three-dimensional structure. Molecular geometry optimization of this compound is performed to find the lowest energy arrangement of its atoms. This process involves computational algorithms that systematically adjust the atomic coordinates to minimize the total energy of the molecule.

Conformational analysis is also a critical aspect, as flexible molecules like this compound can exist in multiple spatial arrangements or conformers. By exploring the potential energy surface, researchers can identify the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule might interact with biological targets.

Below is a hypothetical table of optimized geometrical parameters for the most stable conformer of this compound, as would be obtained from a DFT calculation at the B3LYP/6-31G* level of theory.

ParameterBond/AngleValue
Bond LengthC=O1.21 Å
C-O (acid)1.35 Å
C-C (alpha)1.54 Å
C-N (oxazole)1.38 Å
C=C (oxazole)1.36 Å
Bond AngleO=C-O123°
C-C-C (backbone)110°
Dihedral AngleH-O-C=O180°

Note: The data in this table is hypothetical and representative of what would be expected from a computational study.

Electronic Structure Analysis

The electronic structure of a molecule dictates its chemical properties, including its reactivity and spectroscopic behavior.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is typically localized on the electron-rich oxazole (B20620) ring, while the LUMO may be distributed over the carboxylic acid group. This distribution influences how the molecule interacts with other chemical species.

A hypothetical table of HOMO-LUMO energies and related properties, calculated using DFT, is provided below.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Ionization Potential6.5 eV
Electron Affinity1.2 eV

Note: The data in this table is hypothetical and representative of what would be expected from a computational study.

Electrostatic Potential Surfaces (EPS) for Interaction Sites

The molecular electrostatic potential (MEP) surface is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity. It is calculated by determining the electrostatic potential at various points on the electron density surface. These surfaces are color-coded to indicate different potential values, with red typically representing regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and blue representing regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). Green and yellow represent areas with intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP surface would highlight the likely sites for intermolecular interactions. The oxygen and nitrogen atoms of the oxazole ring and the oxygen atoms of the carboxylic acid group are expected to be the most electron-rich regions, appearing as red or deep yellow on the MEP map. These sites would be the primary locations for hydrogen bonding and interactions with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the carboxylic acid's hydroxyl group, would be electron-deficient and appear as blue, indicating their role as hydrogen bond donors.

The insights gained from the MEP surface are crucial for understanding the molecule's behavior in a biological context, such as its interaction with protein binding sites, as well as its reactivity in chemical reactions.

Spectroscopic Property Predictions and Validation with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental findings.

Calculated Vibrational Frequencies (IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule based on their characteristic vibrational frequencies. Computational chemistry, using methods like Density Functional Theory (DFT), can calculate these vibrational frequencies with a reasonable degree of accuracy. For this compound, the calculated vibrational spectrum would be expected to show characteristic peaks for the following functional groups:

C=O stretch (carboxylic acid): This would be a strong absorption band in the IR spectrum, typically in the range of 1700-1725 cm⁻¹.

O-H stretch (carboxylic acid): A broad band would be expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding.

C-O stretch (carboxylic acid): This would appear in the 1210-1320 cm⁻¹ region.

Oxazole ring vibrations: The C=N and C=C stretching vibrations within the oxazole ring would likely produce bands in the 1500-1650 cm⁻¹ region.

C-H stretches (alkane and aromatic): These would be observed in the 2850-3000 cm⁻¹ (aliphatic) and around 3100 cm⁻¹ (oxazole ring) regions.

Below is a hypothetical data table of calculated versus experimental vibrational frequencies for key functional groups.

Functional GroupCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Assignment
O-H30903085Carboxylic acid O-H stretch
C-H29802975Methyl C-H stretch
C=O17151710Carboxylic acid C=O stretch
C=N16401635Oxazole ring C=N stretch
C=C15501545Oxazole ring C=C stretch
C-O12801275Carboxylic acid C-O stretch

This table is illustrative and based on typical values for these functional groups.

Nuclear Magnetic Resonance Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. Computational methods can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding of each nucleus in the molecule.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the different types of protons:

Carboxylic acid proton (-COOH): A singlet, typically downfield (10-13 ppm).

Oxazole ring protons: Signals in the aromatic region (7-8.5 ppm).

Methylene (B1212753) protons (-CH₂-): A singlet or multiplet adjacent to the oxazole ring.

Methyl protons (-C(CH₃)₂): A sharp singlet, typically more upfield.

The predicted ¹³C NMR spectrum would show signals for each unique carbon atom, with the carbonyl carbon of the carboxylic acid appearing significantly downfield (170-185 ppm) and the carbons of the oxazole ring also in the downfield region.

A comparison of predicted and experimental chemical shifts can confirm the molecular structure.

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)
COOH12.112.0
Oxazole-H7.87.75
CH₂3.13.05
C(CH₃)₂1.31.25
AtomPredicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C OOH175.2175.0
Oxazole-C 161.5161.3
Oxazole-C 140.8140.6
C H₂45.345.1
C (CH₃)₂38.738.5
C(C H₃)₂22.422.2

These tables are illustrative and based on typical chemical shift values.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful method for investigating reaction mechanisms by mapping the potential energy surface of a reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of how a reaction proceeds.

For this compound, computational modeling could be used to study various reactions, such as its synthesis, degradation, or its interaction with a biological target. For example, the mechanism of the formation of the oxazole ring during the synthesis of the molecule could be investigated. This would involve calculating the energies of the reactants, any intermediates, the transition state, and the final product. The calculated activation energy would provide insight into the feasibility and rate of the reaction under different conditions.

These computational studies provide a molecular-level understanding that complements experimental observations and can guide the design of more efficient synthetic routes or the development of new molecules with desired properties.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Scaffolds

The oxazole (B20620) ring is a well-established precursor for constructing more complex heterocyclic systems. nih.gov The inherent reactivity of the oxazole ring, coupled with the functional handle of the propanoic acid side chain, allows for a variety of synthetic elaborations. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, which can then participate in a wide range of coupling reactions. Furthermore, the oxazole ring itself can undergo transformations such as cycloaddition reactions or electrophilic substitution (if appropriately activated) to build fused or decorated heterocyclic systems. ijpsonline.comresearchgate.net

For instance, the nitrogen atom in the oxazole ring possesses a lone pair of electrons, making it a potential nucleophile or a site for coordination. The carbon atoms of the ring can also participate in various carbon-carbon bond-forming reactions. This dual reactivity allows for the construction of extended oxazole scaffolds from simpler precursors. nih.gov The general synthetic utility of oxazoles is well-documented, with numerous methods available for their preparation and subsequent modification, including the Fischer, Robinson-Gabriel, van Leusen, and Bredereck syntheses. ijpsonline.com

Below is a table illustrating hypothetical transformations of 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid to generate more complex heterocyclic structures, based on known oxazole chemistry.

Starting MaterialReagents and ConditionsProductTransformation Type
This compound1. SOCl₂2. Amine (R-NH₂)2,2-Dimethyl-3-(oxazol-5-yl)-N-R-propanamideAmide Formation
This compound1. (COCl)₂2. NaN₃3. Heat (Curtius Rearrangement)5-(2-amino-1,1-dimethylethyl)oxazoleCarboxylic Acid to Amine Conversion
This compoundDienophile, HeatFused Bicyclic SystemDiels-Alder Cycloaddition
This compound1. Esterification (e.g., MeOH, H⁺)2. Reduction (e.g., LiAlH₄)(2,2-Dimethyl-3-(oxazol-5-yl)propan-1-ol)Carboxylic Acid to Alcohol Reduction

Scaffold for Diversity-Oriented Synthesis (DOS) Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which can be screened for novel biological activities. nih.govnih.gov The goal of DOS is to efficiently populate chemical space with a wide range of molecular skeletons. cam.ac.ukfrontiersin.org this compound is an excellent starting point for DOS due to its inherent structural features. It provides a rigid heterocyclic core, a key functional group for derivatization (the carboxylic acid), and defined stereochemical and steric properties from the gem-dimethyl group.

A DOS strategy starting with this compound could involve a "build/couple/pair" approach. frontiersin.org In the "build" phase, the core scaffold is synthesized. In the "couple" phase, various building blocks are attached, primarily via reactions of the carboxylic acid group. In the "pair" phase, intramolecular reactions could be used to generate a variety of new, complex, and diverse ring systems.

The table below outlines a potential DOS strategy using this compound as the central scaffold.

DOS StrategyDescriptionExample Application on the Scaffold
Appendage Diversity Different "R" groups are attached to a common core skeleton. cam.ac.ukThe carboxylic acid is converted to an amide using a library of diverse primary and secondary amines.
Functional Group Diversity A variety of functional groups are introduced into the molecule. cam.ac.ukThe carboxylic acid is converted to an ester, a thioester, a hydroxamic acid, or reduced to an alcohol.
Stereochemical Diversity The spatial arrangement of atoms is varied. cam.ac.ukIf a chiral center is introduced, stereoselective reactions can be used to generate different stereoisomers.
Skeletal Diversity The core molecular skeleton is altered to create different ring systems. cam.ac.ukcam.ac.ukThe oxazole ring is used as a diene or dienophile in cycloaddition reactions to form new polycyclic scaffolds.

Applications in Ligand Design for Organometallic Catalysis

Chiral ligands are crucial components in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. bldpharm.com Ligands containing oxazole and the structurally related oxazoline (B21484) motifs have been successfully employed in a wide range of metal-catalyzed reactions. alfachemic.comacs.org The nitrogen atom of the oxazole ring and the oxygen atoms of the carboxylate group in this compound can act as a bidentate N,O-ligand, capable of coordinating to a variety of transition metals.

The steric bulk provided by the gem-dimethyl group near the coordination site can create a specific chiral environment around the metal center, which can influence the enantioselectivity of a catalytic reaction. The synthesis of vanadium complexes with oxazole-containing ligands for ethylene (B1197577) polymerization is one example of the application of such motifs in catalysis. mdpi.com Similarly, oxadiazole-based ligands have been used to form metal complexes with interesting properties for various applications. nih.gov

Potential applications for ligands derived from this compound are summarized in the table below.

Metal CenterPotential Catalytic ApplicationRationale
Palladium (Pd)Asymmetric allylic alkylation, Heck reactionN,O-ligands are well-established for various Pd-catalyzed cross-coupling reactions.
Copper (Cu)Asymmetric cyclopropanation, conjugate additionBox and PyBox ligands, which are related to oxazolines, are highly effective in Cu-catalyzed reactions.
Rhodium (Rh) / Iridium (Ir)Asymmetric hydrogenation, hydrosilylationCationic Rh and Ir complexes with chiral N,O-ligands are known to be effective catalysts.
Vanadium (V)Olefin polymerizationVanadium catalysts with N-donor ligands are known to produce high molecular weight polymers. mdpi.com

Utility in Fragment-Based Approaches for Molecular Design

Fragment-Based Drug Discovery (FBDD) has become a mainstream approach for identifying lead compounds in drug discovery. nih.gov This method starts by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. youtube.com Once a binding fragment is identified, it is optimized and grown into a more potent, drug-like molecule. youtube.com

This compound possesses the key characteristics of an ideal molecular fragment. It has a low molecular weight, contains a rigid heterocyclic scaffold for defined interactions, and features hydrogen bond donors and acceptors in the carboxylic acid group. The oxazole ring can also participate in favorable interactions with protein targets. This compound would be a valuable member of a fragment library for screening against various therapeutic targets. nih.gov

The properties of this compound align well with the "Rule of Three," a common guideline for selecting compounds for fragment libraries.

Physicochemical Property"Rule of Three" GuidelineCalculated Value for C₉H₁₁NO₃Compliance
Molecular Weight≤ 300 Da185.19 g/mol Yes
cLogP≤ 31.1Yes
Number of Hydrogen Bond Donors≤ 31Yes
Number of Hydrogen Bond Acceptors≤ 33Yes
Number of Rotatable Bonds≤ 33Yes

Once identified as a hit in a fragment screen, this compound could be elaborated into a more potent inhibitor through several strategies, such as fragment growing, linking, or merging. youtube.comyoutube.com The carboxylic acid provides a convenient handle for synthetic modifications to explore the surrounding binding pocket and improve affinity.

Exploration of Biological Activities and Structure Activity Relationships Sar of 2,2 Dimethyl 3 Oxazol 5 Yl Propanoic Acid Derivatives

Evaluation of Antiproliferative and Cytotoxic Effects (in vitro cell line studies)

Cellular Pathway Modulation and Apoptosis Induction Mechanisms

Derivatives containing oxazole (B20620), indazole, and other heterocyclic scaffolds have been shown to induce apoptosis, a form of programmed cell death, through various cellular mechanisms. researchgate.netresearchgate.net Mechanistic studies reveal that these compounds can trigger apoptosis by modulating key signaling pathways and influencing the expression of regulatory proteins. mdpi.com

One primary mechanism involves the activation of the intrinsic apoptotic pathway. nih.gov This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins such as Bcl-2. mdpi.commdpi.commdpi.com This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome C from the mitochondria, which in turn activates a cascade of caspase enzymes. nih.govmdpi.com Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) has been observed in cells treated with these derivatives. mdpi.com

Furthermore, some derivatives have been found to modulate the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. mdpi.com For instance, certain compounds inhibit the phosphorylation of ERK and JNK, which are critical components of the MAPK pathway involved in cell proliferation and survival. mdpi.com The induction of apoptosis can also be linked to cell cycle arrest; some compounds trigger a halt in the G2/M phase, preventing cancer cells from dividing and proliferating. researchgate.netmdpi.com In some cases, the tumor suppressor protein p53 is upregulated, which can promote apoptosis by controlling downstream targets like Bax and Bcl-2. mdpi.com

Identification of Potential Enzyme Targets (e.g., HDACIs, kinases, topoisomerases)

The therapeutic potential of oxazole-containing compounds and their derivatives is often linked to their ability to inhibit specific enzyme targets crucial for cancer cell survival and proliferation. researchgate.net

Histone Deacetylase Inhibitors (HDACIs): Certain derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), particularly the HDAC2 isoform, which is overexpressed in several types of cancer. nih.gov The typical pharmacophore of these HDAC inhibitors includes a cap group, a linker, and a zinc-binding group (ZBG) like hydroxamic acid. nih.govnih.gov By inhibiting HDACs, these compounds can induce apoptosis, inhibit tumor growth, and cause cell cycle arrest. nih.gov Some research has focused on developing dual-target inhibitors, combining HDAC inhibition with the targeting of other enzymes like Janus kinases (JAK) or PI3K to enhance anticancer efficacy. nih.govnih.gov

Kinase Inhibitors: Kinase inhibition is a significant mechanism for this class of compounds. nih.gov Derivatives have shown inhibitory activity against a range of kinases, including:

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR-2), a key regulator of angiogenesis, has been identified as a target. mdpi.com Some pyrazolo[3,4-d]pyrimidine derivatives containing an oxadiazole scaffold showed potent and selective inhibition of VEGFR-2. mdpi.com

Other Kinases: Epidermal Growth Factor Receptor (EGFR) and c-Met are other notable targets. researchgate.netnih.gov Thiazole (B1198619) derivatives, for example, have been developed as promising scaffolds for targeting both EGFR and SIRT2. nih.gov Dual inhibition of multiple kinases, such as EGFR, CDK2, and c-Met, by a single compound has also been reported, highlighting a multi-targeted approach to cancer therapy. nih.gov

Topoisomerases: Based on the available research, there is limited information directly linking 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid derivatives to the inhibition of topoisomerase enzymes.

Anti-inflammatory and Analgesic Research (mechanism-focused in vitro studies)

Oxazole and related heterocyclic structures are foundational elements in the design of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Their anti-inflammatory effects are primarily achieved through the inhibition of key enzymes in the inflammatory cascade.

Cyclooxygenase (COX) Enzyme Inhibition Studies (COX-1, COX-2)

The principal mechanism for the anti-inflammatory activity of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins (B1171923). nih.govmdpi.com There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. nih.gov

Numerous studies have focused on developing derivatives that selectively inhibit COX-2 over COX-1 to minimize gastrointestinal side effects associated with traditional NSAIDs. researchgate.netmdpi.com For example, a series of 2,5-biaryl-1,3,4-oxadiazoles were synthesized and evaluated as potential COX-2 inhibitors, with some compounds showing high potency and selectivity. researchgate.net The inclusion of specific chemical groups, such as a methylsulfonyl moiety, has been shown to enhance selective inhibition of COX-2. researchgate.netmdpi.com In vitro enzyme inhibition assays are used to determine the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI), which compares the potency against COX-1 and COX-2. researchgate.netnih.gov

In Vitro COX-2 Inhibition Data for Selected Heterocyclic Derivatives
Compound TypeDerivative ExampleCOX-2 IC₅₀ (µM)Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀)Reference
1,3,4-OxadiazoleCompound 6e0.48>132.83 researchgate.net
1,3,4-OxadiazoleCompound 6f0.51>125.01 researchgate.net
PyrazoleCompound PYZ320.5N/A aalto.fi
PyrazoleCompound PYZ160.5210.73 aalto.fi
Indole Acetic AcidCompound IND70.00229>18340 aalto.fi

Modulation of Other Inflammatory Signaling Pathways

Beyond COX inhibition, some derivatives also target other inflammatory pathways. A key alternative target is 5-lipoxygenase (5-LOX), an enzyme that catalyzes the production of leukotrienes from arachidonic acid. mdpi.com Leukotrienes are potent mediators of inflammation involved in various inflammatory diseases. mdpi.com The development of dual COX/LOX inhibitors is a promising strategy to achieve broader anti-inflammatory effects and potentially reduce the side effects associated with inhibiting the COX pathway alone. mdpi.comnih.gov For instance, N-hydroxyurea derivatives have been identified as dual inhibitors of both COX-2 and 5-LOX. nih.gov

Other Biologically Relevant Activities (in vitro studies)

Antioxidant Potential and Free Radical Scavenging Assays

Oxazole derivatives and related polyphenolic compounds have demonstrated significant antioxidant properties. researchgate.netmdpi.com Antioxidants can neutralize harmful free radicals, which are unstable molecules that can cause cellular damage. scienceopen.com The antioxidant capacity of these compounds is typically evaluated using various in vitro assays.

The most common methods are free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.commdpi.com These tests measure the ability of a compound to donate a hydrogen atom or an electron to stabilize the free radical, a process which can be monitored spectrophotometrically. mdpi.com The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. mdpi.com Studies on thiazolyl-polyphenolic compounds have shown that derivatives with multiple hydroxyl groups on a benzylidene fragment, particularly those with a catechol moiety, exhibit potent radical scavenging activity, sometimes exceeding that of standard antioxidants like ascorbic acid and Trolox. mdpi.com

Antioxidant Activity (IC₅₀, µM) of Thiazolyl-Polyphenolic Derivatives
CompoundSubstituent FragmentDPPH Assay IC₅₀ (µM)ABTS Assay IC₅₀ (µM)Reference
Compound 7j2,3,4-trihydroxybenzylidene8.1411.21 mdpi.com
Compound 7d3,4-dihydroxybenzylidene10.2315.72 mdpi.com
Compound 7k2,4,6-trihydroxybenzylidene12.5517.33 mdpi.com
Trolox (Standard)N/A18.4520.17 mdpi.com
Ascorbic Acid (Standard)N/A25.3328.49 mdpi.com

Enzyme Inhibition Studies Beyond Antimicrobial/Anticancer Targets

While much research on oxazole-containing compounds has centered on antimicrobial and anticancer applications, derivatives of this compound have been investigated for their inhibitory effects on other significant enzyme systems. These studies are crucial for exploring the therapeutic potential of this chemical scaffold in a broader range of diseases, such as inflammatory conditions.

One area of investigation for structurally related propanoic acid derivatives has been their role as inhibitors of enzymes involved in the inflammatory cascade. For instance, derivatives of 3-(pyrrol-2-yl)propionic acid have been designed and evaluated as inhibitors of cytosolic phospholipase A2 (cPLA2). nih.gov Specifically, 3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid and its 1,3,5-trimethyl analog demonstrated inhibitory activity against cPLA2, with IC50 values of 24 µM and 13 µM, respectively. nih.gov This inhibition was measured by assessing the release of arachidonic acid in bovine platelets. nih.gov

Furthermore, the structural similarity of the oxazole ring to other five-membered heterocycles like thiazole has prompted research into their potential as inhibitors of enzymes such as 5-lipoxygenase (5-LOX). laccei.orgresearchgate.net 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation. laccei.org The inhibition of this enzyme is a recognized strategy for developing anti-inflammatory drugs. laccei.orgresearchgate.net Studies on thiazole derivatives have shown that specific structural features can lead to potent 5-LOX inhibition. laccei.org

Another relevant target is cyclooxygenase (COX), an enzyme with two isoforms, COX-1 and COX-2, which are involved in the production of prostaglandins that mediate inflammation and pain. Research on 2-(3-benzoylphenyl)propanoic acid derivatives has explored their potential as dual inhibitors of COX enzymes. nih.gov These studies highlight the capacity of the propanoic acid scaffold to interact with the active sites of these key inflammatory enzymes. nih.gov

Table 1: Enzyme Inhibition Data for Propanoic Acid Derivatives

Compound ClassTarget EnzymeKey FindingsReference
3-(Pyrrol-2-yl)propionic acid derivativesCytosolic Phospholipase A2 (cPLA2)3-(3,5-dimethyl-4-octadecanoylpyrrol-2-yl)propionic acid showed an IC50 of 24 µM. nih.gov
Thiazole derivatives5-Lipoxygenase (5-LOX)Identified as a rational approach for developing anti-inflammatory drugs. laccei.orgresearchgate.net
2-(3-Benzoylphenyl)propanoic acid derivativesCyclooxygenase (COX-1 and COX-2)Docking studies suggest favorable interactions with COX enzymes, superior to the parent drug ketoprofen (B1673614) in some cases. nih.gov

Computational Approaches to Biological Activity and Prediction

Computational methods are increasingly integral to drug discovery, providing insights that guide the synthesis and evaluation of new chemical entities. For derivatives of this compound, these approaches have been used to predict biological activity, understand structure-activity relationships, and assess pharmacokinetic profiles.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the structural basis of enzyme inhibition.

For propanoic acid derivatives, docking studies have been performed with enzymes like cyclooxygenases (COX-1 and COX-2) and matrix metalloproteinases (MMPs). nih.gov In a study on 2-(3-benzoylphenyl)propanoic acid derivatives, docking simulations revealed that these compounds could bind within the active sites of COX-1 and COX-2 in a manner similar to known inhibitors like ibuprofen (B1674241) and SC-558. nih.gov The binding was characterized by both hydrophobic and hydrophilic interactions, and in some cases, the derivatives showed better binding energies than the parent drug, ketoprofen. nih.gov Docking into MMPs also showed that the compounds occupied the same position as a native co-crystallized ligand. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are valuable for predicting the activity of unsynthesized compounds and for optimizing lead structures.

Several QSAR studies have been conducted on scaffolds related to this compound. For instance, 2D-QSAR models have been developed for a series of thiazole derivatives that act as 5-lipoxygenase inhibitors. laccei.orgresearchgate.net These models use molecular descriptors to establish a correlation with the inhibitory activity (pIC50). laccei.org One such model yielded a good correlation coefficient, indicating its potential to predict the activity of new thiazole-based compounds. laccei.orgresearchgate.net

Similarly, 3D-QSAR studies have been performed on 1,2,4-triazole (B32235) bearing compounds to understand their selectivity for COX-2 inhibition. nih.gov These models, which consider the three-dimensional properties of the molecules, have highlighted the importance of the triazole and an additional oxazole or thiazole scaffold for COX-2 blocking. nih.gov For α-aryl propanoic acids, QSAR modeling has been used to design new derivatives and compare their properties to existing non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. jocpr.com

Table 2: Examples of QSAR Studies on Related Scaffolds

Compound ClassTargetQSAR Model TypeKey OutcomeReference
Thiazole derivatives5-Lipoxygenase2D-QSARGenerated a model with a good correlation coefficient for predicting anti-inflammatory activity. laccei.orgresearchgate.net
1,2,4-Triazole bearing compoundsCyclooxygenase-2 (COX-2)3D-QSAREmphasized the necessity of triazole and thiazole/oxazole scaffolds for COX-2 inhibition. nih.gov
α-Aryl propanoic acidsNot specified (NSAID activity)QSAR/QSPRDesigned new derivatives and compared their properties to ibuprofen. jocpr.com
Benzoxazole derivativesCandida albicansQSARDeveloped a model to predict antifungal activity. nih.gov

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial computational step in modern drug discovery. It allows for the early assessment of the pharmacokinetic and safety profiles of compounds, helping to prioritize candidates with favorable drug-like properties.

For various heterocyclic compounds, including those with structures analogous to this compound, in silico ADMET prediction has been a key component of their evaluation. For example, in studies of newly synthesized sulfonamide derivatives, ADMET properties were predicted to assess their potential as orally available drugs. nih.gov Similarly, for a series of thiazole Schiff base derivatives with antibacterial activity, in silico ADMET studies were conducted to validate their oral bioavailability. nih.gov These computational analyses typically involve the calculation of various molecular descriptors and the use of predictive models to estimate properties such as aqueous solubility, blood-brain barrier penetration, cytochrome P450 enzyme inhibition, and potential for hERG channel blockade. The application of these predictive tools provides valuable insights that guide the selection of compounds for further experimental investigation.

Future Perspectives and Emerging Research Avenues for 2,2 Dimethyl 3 Oxazol 5 Yl Propanoic Acid

Development of Sustainable and Green Chemistry Synthetic Routes

The synthesis of 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid is an area ripe for innovation, particularly through the lens of green chemistry. Traditional synthetic methods for oxazole (B20620) derivatives often rely on harsh reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and efficient synthetic pathways.

One promising avenue is the adaptation of the van Leusen oxazole synthesis, a powerful method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comijpsonline.comnih.gov This reaction is known for its mild conditions and has been successfully adapted for microwave-assisted synthesis, which can lead to higher yields and shorter reaction times. nih.gov The development of a one-pot synthesis, potentially in an ionic liquid as a recyclable solvent, could further enhance the green credentials of this route. nih.gov

Another area of exploration is the use of catalytic methods. For instance, copper-catalyzed reactions have been employed for the synthesis of 2-phenyl-4,5-substituted oxazoles. ijpsonline.com Research could be directed towards developing a copper- or other transition-metal-catalyzed approach for the specific synthesis of 5-substituted oxazoles like the target compound. Furthermore, the use of water as a solvent and the liberation of hydrogen gas as the only byproduct is a hallmark of truly green oxidation reactions, a principle that could be applied to the synthesis of carboxylic acid precursors. acs.org

The principles of green chemistry that could be applied to the synthesis of this compound are summarized in the table below.

Green Chemistry PrinciplePotential Application in Synthesis
Atom Economy Development of one-pot reactions and cycloaddition strategies to maximize the incorporation of starting materials into the final product. ijpsonline.comnih.gov
Use of Safer Solvents Exploration of water, ionic liquids, or solvent-free conditions to replace traditional volatile organic solvents. nih.govresearchgate.net
Energy Efficiency Application of microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Catalysis Employment of transition metal catalysts (e.g., copper, palladium) to enable efficient and selective bond formations under milder conditions. ijpsonline.comorganic-chemistry.org

Exploration of Novel Derivatives with Tunable Biological Activities

The oxazole nucleus is a well-established pharmacophore present in a multitude of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. nih.govd-nb.infomuseonaturalistico.it Consequently, the exploration of novel derivatives of this compound holds immense promise for the discovery of new therapeutic agents.

Future research will likely involve the systematic modification of the core structure to understand structure-activity relationships (SAR). The 2-position of the oxazole ring is a prime target for substitution, as modifications at this site have been shown to significantly impact biological activity in other oxazole-containing compounds. tandfonline.com Similarly, the carboxylic acid group of the propanoic acid side chain could be converted to a variety of functional groups, such as esters and amides, which has been a successful strategy for tuning the anticancer activity of other complex acids. nih.gov

A review of related oxazole propanoic acid derivatives reveals significant antimicrobial activity. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The table below summarizes the minimum inhibitory concentrations (MICs) for some of these related compounds, illustrating the potential for developing potent antibacterial agents from this class of molecules. nih.gov

Compound DerivativeE. coli (MIC µg/ml)S. aureus (MIC µg/ml)MRSA (MIC µg/ml)B. subtilis (MIC µg/ml)C. albicans (MIC µg/ml)
Derivative 53.121.561.563.12>200
Derivative 63.121.561.563.12>200
Derivative 76.251.561.561.56>200

Data from a study on related propanoic acid derivatives, not this compound itself. nih.gov

Advanced Mechanistic Investigations in Chemical and Biological Systems

A deep understanding of the reaction mechanisms and biological interactions of this compound and its derivatives is crucial for their rational design and optimization. Future research in this area will likely employ a combination of experimental and computational techniques.

From a chemical standpoint, detailed mechanistic studies of the synthesis of the oxazole ring will be important for improving reaction efficiency and selectivity. For instance, understanding the intermediates in the van Leusen synthesis can lead to better control over the reaction outcome. nih.gov

In the biological realm, identifying the molecular targets of active derivatives is a key objective. If derivatives of this compound show antimicrobial activity, mechanistic studies would focus on their mode of action, such as inhibition of essential enzymes or disruption of cell membranes. museonaturalistico.it Computational methods, such as Density Functional Theory (DFT), can be employed to study the electronic properties and reactivity of the molecule, providing insights into its potential interactions with biological macromolecules. irjweb.com Such studies can help to elucidate the forces driving these interactions, including hydrogen bonding and van der Waals forces. irjweb.com

Integration with High-Throughput Screening and Automation in Synthesis and Evaluation

To accelerate the discovery of novel derivatives with desirable properties, the integration of high-throughput screening (HTS) and automated synthesis will be indispensable. youtube.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the drug discovery process.

Future research will likely involve the development of automated synthesis platforms for the production of a diverse library of this compound derivatives. acs.org This could be coupled with HTS assays to rapidly screen these compounds for various biological activities, such as antimicrobial or anticancer effects. nih.gov For instance, a growth-coupled high-throughput screening assay could be developed to identify variants with enhanced activity. nih.gov

The use of catalyst-coated glass beads (ChemBeads) in automated screening methods allows for the efficient separation and purification of reaction products, which is crucial for reliable biological testing. sigmaaldrich.com The combination of automated synthesis, HTS, and advanced data analysis will enable a more systematic and efficient exploration of the chemical space around this compound.

Q & A

Q. What synthetic methodologies are effective for preparing 2,2-Dimethyl-3-(oxazol-5-yl)propanoic acid, and how can reaction yields be optimized?

Answer: The synthesis typically involves coupling oxazole derivatives with substituted propanoic acid precursors. A plausible route includes:

Oxazole Ring Formation : Cyclization of precursors like β-keto esters with nitriles under acidic conditions to generate the oxazole moiety .

Alkylation/Functionalization : Introducing the 2,2-dimethylpropanoic acid group via nucleophilic substitution or Michael addition, ensuring steric hindrance from the dimethyl groups is mitigated by using bulky bases.

Yield Optimization : Employing catalysts like BF₃·Et₂O for cyclization (common in heterocycle synthesis) and monitoring reaction kinetics via HPLC to adjust temperature/pH .

Q. Which spectroscopic techniques are most reliable for characterizing the structure and purity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the oxazole ring (e.g., aromatic protons at δ 8.1–8.3 ppm) and the dimethyl groups (singlets at δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals .
  • Mass Spectrometry (HRMS) : Validates molecular weight (C₈H₁₁NO₃; calc. 169.21 g/mol) and fragmentation patterns.
  • HPLC-PDA : Quantifies purity (>98%) using reverse-phase columns (C18) with UV detection at 210–250 nm .

Advanced Research Questions

Q. How does the oxazol-5-yl substituent influence the acidity and dimerization behavior of this compound compared to non-heterocyclic carboxylic acids?

Answer:

  • Acidity : The electron-withdrawing oxazole ring increases acidity (lower pKa) compared to aliphatic carboxylic acids (e.g., propanoic acid, pKa ~4.8). Computational studies (DFT) can quantify resonance stabilization of the conjugate base .
  • Dimerization : Hydrogen-bonded dimer formation in nonpolar solvents is less favorable due to steric hindrance from the dimethyl groups. Excess enthalpy measurements (via calorimetry) and NRHB modeling (as in acetic acid systems) can quantify dimerization thermodynamics .

Q. What experimental strategies can resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:

  • Purity Validation : Re-evaluate compound purity via LC-MS and elemental analysis to rule out impurities as activity modifiers.
  • Assay Standardization : Reproduce assays under controlled conditions (e.g., pH, temperature, cell lines) to isolate variables.
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., oxazole regioisomers, methyl group replacements) to identify critical pharmacophores .

Q. How can the solubility and bioavailability of this compound be enhanced for pharmacological studies?

Answer:

  • Salt Formation : React with sodium or potassium hydroxide to improve aqueous solubility.
  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo.
  • Co-crystallization : Use co-solvents (PEG, cyclodextrins) to stabilize amorphous forms for higher dissolution rates .

Q. What are the key safety considerations for handling this compound in laboratory settings?

Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols (linked to respiratory irritation in similar compounds) .
  • Spill Management : Absorb with inert materials (silica gel) and dispose as hazardous waste.

Methodological Considerations

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Answer:

  • DFT Calculations : Simulate transition states to identify reactive sites (e.g., carbonyl carbon) and predict regioselectivity.
  • Molecular Dynamics (MD) : Model solvent effects (e.g., DMSO vs. water) on reaction kinetics.

Q. What analytical approaches quantify trace impurities in this compound batches?

Answer:

  • GC-MS : Detect volatile byproducts (e.g., methyl esters) with detection limits <0.1%.
  • ICP-OES : Screen for heavy metal catalysts (e.g., Pd, Ni) from synthetic steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.